5-Docosenoic acid, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Docosenoic acid, (5Z)-, also known as (Z)-docos-5-enoic acid, is a monounsaturated very-long-chain fatty acid with the molecular formula C22H42O2. It is characterized by a double bond at the 5th carbon position in the cis configuration. This compound is part of the fatty acyls category and is known for its presence in various plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of very-long-chain fatty acids like 5-Docosenoic acid, (5Z)-, can be achieved through coupling reactions between terminal alkynes and bromoalkanoic acids. This method allows the formation of the desired product in two steps. Another approach involves the Wittig reaction, which is used to prepare (Z)-configured monoenes in a single step .
Industrial Production Methods: Industrial production of 5-Docosenoic acid, (5Z)-, typically involves the extraction from natural sources such as meadowfoam oil. The oil is processed to isolate the fatty acids, which are then purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Docosenoic acid, (5Z)-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form docosanoic acid.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Docosanoic acid.
Substitution: Esters, amides.
Scientific Research Applications
5-Docosenoic acid, (5Z)-, has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of lubricants and cosmetics due to its long-chain structure
Mechanism of Action
The mechanism of action of 5-Docosenoic acid, (5Z)-, involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and signaling .
Comparison with Similar Compounds
Docosanoic acid: A saturated fatty acid with no double bonds.
13Z-docosenoic acid: A monounsaturated fatty acid with a double bond at the 13th carbon position.
15Z-docosenoic acid: A monounsaturated fatty acid with a double bond at the 15th carbon position.
Comparison: 5-Docosenoic acid, (5Z)-, is unique due to its double bond at the 5th position, which influences its chemical reactivity and biological functions. Compared to its saturated counterpart, docosanoic acid, it has different physical properties and reactivity. The position of the double bond also distinguishes it from other monounsaturated docosenoic acids, affecting its interaction with enzymes and receptors .
Properties
CAS No. |
64777-02-2 |
---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
(Z)-docos-5-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h17-18H,2-16,19-21H2,1H3,(H,23,24)/b18-17- |
InChI Key |
RFCSPHPIGYWVCG-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.